butyl 3-[(3R,4R)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]piperidin-1-yl]-3-oxopropanoate
Description
Butyl 3-[(3R,4R)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]piperidin-1-yl]-3-oxopropanoate is a synthetic small-molecule compound structurally related to the Janus kinase (JAK) inhibitor tofacitinib (CP-690,550). It features a piperidine core substituted with a pyrrolo[2,3-d]pyrimidine moiety and a butyl ester group at the β-ketopropanoate position. This esterification likely serves as a prodrug strategy to enhance lipophilicity and oral bioavailability compared to its carboxylic acid counterpart . The (3R,4R) stereochemistry is critical for target binding, as enantiomeric forms (e.g., 3S,4S) exhibit reduced activity . The compound’s crystalline citrate salt form has been documented for improved stability and solubility in pharmaceutical formulations .
Properties
IUPAC Name |
butyl 3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O3/c1-4-5-10-28-18(27)11-17(26)25-9-7-14(2)16(12-25)24(3)20-15-6-8-21-19(15)22-13-23-20/h6,8,13-14,16H,4-5,7,9-12H2,1-3H3,(H,21,22,23)/t14-,16+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFJFTIXSPNYQX-ZBFHGGJFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC(=O)N1CCC(C(C1)N(C)C2=NC=NC3=C2C=CN3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)CC(=O)N1CC[C@H]([C@H](C1)N(C)C2=NC=NC3=C2C=CN3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2227199-31-5 | |
| Record name | Butyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo(2,3-d)pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2227199315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUTYL 3-((3R,4R)-4-METHYL-3-(METHYL(7H-PYRROLO(2,3-D)PYRIMIDIN-4-YL)AMINO)PIPERIDIN-1-YL)-3-OXOPROPANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EXA92262Y4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
Butyl 3-[(3R,4R)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]piperidin-1-yl]-3-oxopropanoate, identified by its CAS number 2227199-31-5, is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of protein kinases. This article delves into its biological activity, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 387.48 g/mol. The compound features a piperidine ring substituted with a pyrrolo[2,3-d]pyrimidine moiety, which is significant for its biological activity.
Research indicates that this compound acts primarily as an inhibitor of Janus Kinase (JAK) enzymes, particularly JAK3. JAK inhibitors are known to modulate immune responses and have applications in treating autoimmune diseases and conditions requiring immunosuppression. The inhibition of JAK pathways can lead to reduced inflammation and altered immune function, making this compound potentially useful in various therapeutic contexts.
Therapeutic Applications
The biological activity of this compound suggests multiple therapeutic applications:
-
Immunosuppressive Therapy : Useful in managing conditions such as:
- Organ transplant rejection
- Autoimmune diseases (e.g., lupus, rheumatoid arthritis)
- Inflammatory disorders (e.g., psoriasis, ulcerative colitis)
- Cancer Treatment : Potential application in treating certain cancers through modulation of immune responses.
Case Studies and Research Findings
Several studies have explored the efficacy and safety profiles of this compound:
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research indicates that compounds similar to butyl 3-[(3R,4R)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]piperidin-1-yl]-3-oxopropanoate exhibit promising anticancer properties. Studies have shown that these compounds can inhibit specific kinases involved in cancer cell proliferation and survival pathways.
-
Neurological Disorders
- The piperidine structure is often associated with neuroactive compounds. Preliminary studies suggest that this compound may have effects on neurotransmitter systems, making it a candidate for treating conditions such as anxiety and depression.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of pyrrolopyrimidine derivatives. The findings demonstrated that modifications to the piperidine ring significantly enhanced the compound's potency against various cancer cell lines, particularly those resistant to conventional therapies.
Case Study 2: Neuropharmacological Effects
In a preclinical trial reported in Neuropharmacology, researchers evaluated the effects of this compound on rodent models of anxiety. Results indicated a reduction in anxiety-like behavior, suggesting potential utility in treating anxiety disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a family of JAK inhibitors and structural analogs. Below is a detailed comparison based on structural features, physicochemical properties, and pharmacological data.
Table 1: Structural and Physicochemical Comparison

*Predicted values based on structural analogs.
Key Findings :
Structural Modifications :
- The butyl ester derivative replaces the nitrile group in tofacitinib or the carboxylic acid in its metabolite. This modification increases lipophilicity (higher logP), enhancing membrane permeability compared to the polar acid form .
- Unlike baricitinib, which uses an azetidine-pyrazole scaffold, this compound retains the piperidine-pyrrolopyrimidine core critical for JAK3 binding .
Physicochemical Properties :
- The ester’s pKa (~9.1) is comparable to tofacitinib (9.15), suggesting similar ionization behavior in physiological pH. However, the ester’s logP (~2.5) exceeds tofacitinib’s (1.808), indicating improved lipid solubility .
- The carboxylic acid metabolite (logP ~1.2) has reduced bioavailability, necessitating prodrug strategies like esterification .
Pharmacological Activity: Tofacitinib (nitrile analog) shows nanomolar inhibition of JAK3 (IC₅₀ = 1 nM) and is FDA-approved for rheumatoid arthritis . The butyl ester is hypothesized to act as a prodrug, converting to the active acid form in vivo. Preclinical studies on similar esters suggest delayed release kinetics and prolonged half-life . Baricitinib’s higher pKa (13.89) correlates with lower solubility but broader JAK1/2 inhibition, approved for autoimmune conditions .
Salt Forms and Stability :
- The citrate salt of the nitrile analog (tofacitinib citrate) is stable under dry storage (2–8°C) and exhibits characteristic XRD peaks at 5.7°, 16.1°, and 20.2° .
- The butyl ester’s citrate salt (CAS: 540737-29-9) is documented with a molecular weight of 504.49 g/mol and storage requirements of -20°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
